N-cyclobutyl-3-(methylsulfanyl)aniline
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Overview
Description
N-cyclobutyl-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C₁₁H₁₅NS and a molecular weight of 193.31 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-3-(methylsulfanyl)aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the cyclobutyl group with the aniline derivative.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of high-quality reagents and catalysts is crucial to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-3-(methylsulfanyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the aniline group.
Scientific Research Applications
N-cyclobutyl-3-(methylsulfanyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclobutyl-3-(methylthio)aniline: Similar structure but with a different sulfur-containing group.
N-cyclobutyl-3-(ethylsulfanyl)aniline: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
N-cyclobutyl-3-(methylsulfanyl)aniline is unique due to the presence of both the cyclobutyl and methylsulfanyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H15NS |
---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
N-cyclobutyl-3-methylsulfanylaniline |
InChI |
InChI=1S/C11H15NS/c1-13-11-7-3-6-10(8-11)12-9-4-2-5-9/h3,6-9,12H,2,4-5H2,1H3 |
InChI Key |
APTWNPNZCJOWCH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2CCC2 |
Origin of Product |
United States |
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